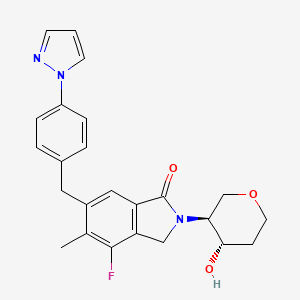
Fmoc-NH-PEG12-CH2CH2COOH
Overview
Description
Fmoc-NH-PEG12-CH2CH2COOH, also known as Fmoc-NH-PEG12-propionic acid, is a protected form of propionic acid modified with Fmoc (9-FLUORENYLME- THOXYCARBONYL) and PEG12 (polyethylene glycol 12). It is useful in peptide synthesis and biomolecules synthesis .
Synthesis Analysis
Fmoc-NH-PEG12-CH2CH2COOH is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .Molecular Structure Analysis
The molecular structure of Fmoc-NH-PEG12-CH2CH2COOH includes an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media .Chemical Reactions Analysis
Fmoc-NH-PEG12-CH2CH2COOH is useful in peptide synthesis and biomolecules synthesis . It is also a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .Physical And Chemical Properties Analysis
The exact mass of Fmoc-NH-PEG12-CH2CH2COOH is 839.4303. The solubility of this chemical has been described as soluble in DMSO.Scientific Research Applications
Drug Delivery Systems
The compound’s diverse range of applications includes its use in drug delivery systems. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the delivery of therapeutic agents to targeted cells or tissues.
Amide Bond Formation
The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction is crucial in peptide synthesis and the creation of complex biomolecules.
Solubility Enhancement
The hydrophilic PEG spacer in the compound increases solubility in aqueous media . This property is beneficial in various research applications where increased solubility of a compound is desired.
Biolabeling
Fmoc-NH-PEG12-CH2CH2COOH is commonly used as a cross-linker for conjugation and biolabeling due to their low immunogenicity, water solubility, and lack of toxicity .
Synthesis of Complex Biomolecules
Finally, Fmoc-NH-PEG12-CH2CH2COOH is useful in the synthesis of complex biomolecules . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .
Mechanism of Action
Target of Action
Fmoc-NH-PEG12-CH2CH2COOH, also known as Fmoc-N-amido-PEG12-Acid, is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
It plays a crucial role in peptide synthesis by facilitating the controlled linking of amino acids through its functional groups. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
As a linker in PROTACs, Fmoc-NH-PEG12-CH2CH2COOH indirectly influences the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and its manipulation allows for the selective degradation of disease-related proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound increases solubility in aqueous media , which could potentially enhance the bioavailability of the resulting PROTACs.
Result of Action
The primary result of the action of Fmoc-NH-PEG12-CH2CH2COOH is the formation of PROTACs . These PROTACs can selectively degrade target proteins, altering cellular processes and potentially leading to therapeutic effects .
Action Environment
The action of Fmoc-NH-PEG12-CH2CH2COOH is influenced by the chemical environment. For instance, the Fmoc group can be deprotected under basic conditions . Additionally, the compound’s hydrophilic PEG spacer increases its solubility in aqueous media , which could influence its efficacy and stability in different environments.
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65NO16/c44-41(45)9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-43-42(46)59-35-40-38-7-3-1-5-36(38)37-6-2-4-8-39(37)40/h1-8,40H,9-35H2,(H,43,46)(H,44,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNHRDJTWNEGJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
840.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-NH-PEG12-CH2CH2COOH | |
CAS RN |
1952360-91-6 | |
| Record name | (Fmoc-amino)-PEG12-C2-Carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



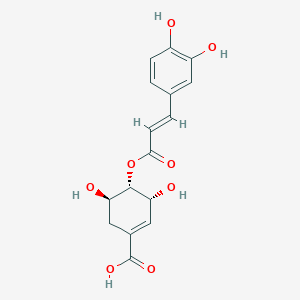
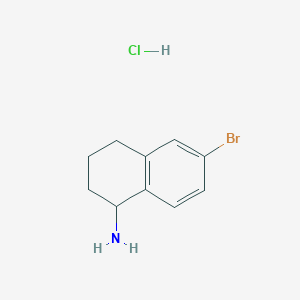
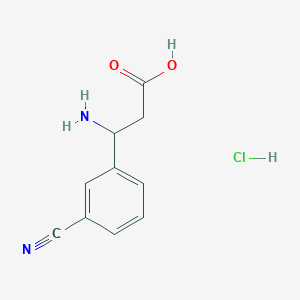

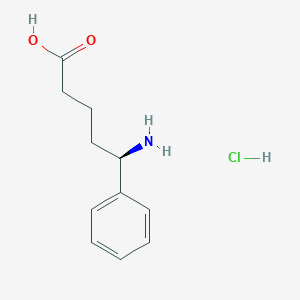


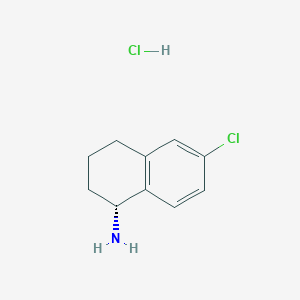

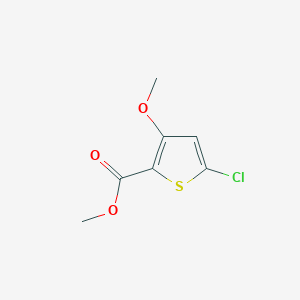
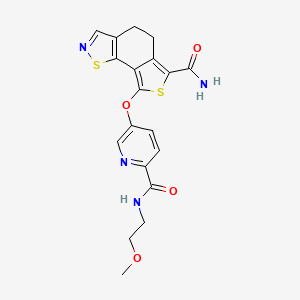
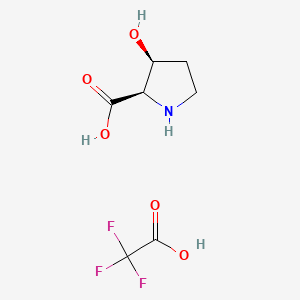
![4-Fluoro-2H,3H-furo[2,3-b]pyridine](/img/structure/B3028301.png)
